molecular formula C6H5Cl2NO2S B1301883 2,4-Dichlorobenzenesulfonamide CAS No. 20532-15-4

2,4-Dichlorobenzenesulfonamide

Cat. No. B1301883
CAS RN: 20532-15-4
M. Wt: 226.08 g/mol
InChI Key: MYOUHONFMXUKQJ-UHFFFAOYSA-N
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Description

2,4-Dichlorobenzenesulfonamide is a chemical compound that has been studied for various applications, including its potential as an anticancer agent. It is a derivative of benzenesulfonamide and has been synthesized and evaluated for its biological activities against different human cancer cell lines. The compound has shown remarkable cytotoxic activity and has been found to induce cell cycle arrest and disrupt mitochondrial membrane potential in certain cancer cell lines, suggesting its promise as a novel anticancer agent .

Synthesis Analysis

The synthesis of 2,4-dichlorobenzenesulfonamide derivatives has been reported, with a focus on their potential anticancer activities. For instance, a series of N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide derivatives were synthesized and evaluated for their in vitro activities against a panel of 60 different human cancer cell lines . Additionally, 2,4-dinitrobenzenesulfonamides have been prepared from primary amines and 2,4-dinitrobenzenesulfonyl chloride, which can be alkylated to give N, N-disubstituted sulfonamides .

Molecular Structure Analysis

The molecular structure of 2,4-dichlorobenzenesulfonamide derivatives has been investigated, revealing insights into their tautomeric forms and intramolecular hydrogen bonding. For example, a derivative crystallizes with two independent molecules, showing no tautomeric equilibrium but a single imino form . The structural parameters, including bond lengths and angles, have been determined, providing a deeper understanding of the compound's molecular configuration.

Chemical Reactions Analysis

The reactivity of 2,4-dichlorobenzenesulfonamide and its derivatives has been explored in various chemical reactions. For instance, the reaction of 4-methoxy-N,N-dichlorobenzenesulfonamide with trichloroethylene and phenylacetylene has been used to synthesize highly reactive sulfonamide derivatives . These reactions are valuable for the preparation of new derivatives in the sulfonamide series, which can have significant biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4-dichlorobenzenesulfonamide derivatives have been studied, including their solubility, thermodynamic functions, and crystallographic data. The solubility of 2-chlorobenzenesulfonamide in various solvents has been determined, showing an increase with temperature, and the thermodynamic functions of dissolution have suggested a spontaneous and entropy-driven mixing process . Additionally, the molecular-electronic structure, spectroscopic properties, and kinetic investigations of the derivatives have been conducted, providing valuable information for understanding the compound's behavior in different environments .

Scientific Research Applications

Tautomerism Studies

2,4-Dichloro-N-[2,3-dihydro-4-(2,5-dimethoxyphenyl)thiazol-2-ylidene]benzenesulfonamide, a derivative of 2,4-Dichlorobenzenesulfonamide, was studied for its tautomeric properties. The research revealed no tautomeric equilibrium but a single imino form, with significant intramolecular hydrogen bonding and interactions influencing crystalline cohesion (Beuchet et al., 1999).

Enzyme Inhibition

A novel series of 5-substituted 2,4-dichlorobenzenesulfonamides were synthesized and found to be effective inhibitors of human carbonic anhydrase isoforms. These compounds showed potent inhibitory activity, especially against tumor-associated isozymes (Sławiński et al., 2014).

Chemical Sensing Applications

A chemosensing probe using a derivative of 2,4-dichlorobenzenesulfonamide was developed for selective and sensitive detection of Sn2+ ions in aqueous solutions. This probe demonstrated potential for bioimaging applications in living cells and zebrafish (Ravichandiran et al., 2020).

Synthesis of Novel Compounds

Research into the synthesis of N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide derivatives led to the discovery of compounds with notable anticancer activity. These compounds showed cytotoxic activity against various human cancer cell lines, suggesting their potential as novel anticancer agents (Bułakowska et al., 2020).

Environmental Applications

2,4-Dichlorophenol, related to 2,4-Dichlorobenzenesulfonamide, was effectively removed from aqueous environments using MgO nanoparticles in a catalytic ozonation process. This study demonstrated high efficiency in removing toxic compounds from water, suggesting environmental remediation applications (Mohammadi et al., 2017).

Safety And Hazards

The safety information for 2,4-Dichlorobenzenesulfonamide indicates that it may be harmful if swallowed, inhaled, or in contact with skin . It may cause eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2,4-dichlorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYOUHONFMXUKQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80372070
Record name 2,4-dichlorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichlorobenzenesulfonamide

CAS RN

20532-15-4
Record name 2,4-Dichlorobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20532-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-dichlorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dichlorobenzene-1-sulfonamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
J Sławiński, A Pogorzelska, B Żołnowska… - European Journal of …, 2014 - Elsevier
A series of novel 5-substituted 2,4-dichlorobenzenesulfonamides 5a–c, 6a–d, 7a–j and 10a–i have been synthesized and investigated as inhibitors of four isoforms of zinc enzyme …
Number of citations: 31 www.sciencedirect.com
A Bułakowska, J Sławiński, K Siedlecka-Kroplewska… - Bioorganic …, 2020 - Elsevier
A new series of N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide derivatives 4–21 have been synthesized, and evaluated at the National Cancer Institute (USA) for their in vitro activities …
Number of citations: 2 www.sciencedirect.com
P Beuchet, JM Léger, M Varache-Lembége… - … Section C: Crystal …, 1999 - scripts.iucr.org
2, 4-Dichloro-N-[2, 3-dihydro-4-(2, 5-dimethoxyphenyl) thiazol-2-ylidene] benzenesulfonamide, C 17 H 14C12 N204 $2, crystallizes in space group Pi with two independent molecules. …
Number of citations: 1 scripts.iucr.org
K Brożewicz, J Sławiński - Monatshefte für Chemie-Chemical Monthly, 2012 - Springer
Two series of novel 4-chloro-2-(benzylthio)-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamides and their N-aroyl derivatives have been synthesized and evaluated for in vitro anticancer …
Number of citations: 13 link.springer.com
K Szafrański, J Sławiński, Ł Tomorowicz… - International Journal of …, 2020 - mdpi.com
To learn more about the structure–activity relationships of (E)-3-(5-styryl-1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives, which in our previous research displayed promising in …
Number of citations: 9 www.mdpi.com
E Čapkauskaitė, D Matulis - Carbonic Anhydrase as Drug Target …, 2019 - Springer
Among a wide range of synthetic compounds that have been demonstrated to possess CA inhibitory activity, the benzene sulfonamides take a central place. The active site shapes of …
Number of citations: 1 link.springer.com
BT Gowda, S Foro, HS Spandana - Acta Crystallographica Section E …, 2012 - scripts.iucr.org
The asymmetric unit of the title salt, K+·C6H3BrCl2NO2S−·1.5H2O, contains one K+ cation, one N-bromo-2,4-dichlorobenzenesulfonamidate anion, one water molecule in general …
Number of citations: 11 scripts.iucr.org
A Moreno, S Pérez, S Galiano, L Juanenea… - European journal of …, 2004 - Elsevier
NPY is the most potent orexigenic peptide identified up to now. Stimulation of food intake is measured by the Y 1 and Y 5 receptor subtypes. In this study, the synthesis and evaluation of …
Number of citations: 13 www.sciencedirect.com
BT Gowda, MB Savitha, J Kožíšek… - … Section E: Structure …, 2007 - scripts.iucr.org
The structure of the title compound, Na+·C6H3Cl3NO2S−·1.5H2O, is similar to those of sodium N-chlorobenzenesulfonamidate, sodium N-chloro-4-methylbenzenesulfonamidate, …
Number of citations: 5 scripts.iucr.org
BT Gowda, N Damodara, K Jyothi - International Journal of …, 2005 - Wiley Online Library
In an effort to introduce N‐chloroarylsulfonamides of different oxidizing strengths, nine sodium salts of mono‐ and di‐substituted N‐chloroarylsulfonamides are employed as oxidants for …
Number of citations: 44 onlinelibrary.wiley.com

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